Mechanism of Action: SJ26 is a Unique G-Quadruplex Stabilizer Distinct from Enzyme-Targeting Wnt Inhibitors
SJ26's mechanism of action is distinct from other major classes of Wnt inhibitors. It acts as a G-quadruplex stabilizer to repress WNT1 expression [1]. In contrast, LGK974 inhibits Porcupine, an enzyme required for Wnt ligand palmitoylation and secretion [2]. IWR-1 inhibits Tankyrase to stabilize the β-catenin destruction complex [3]. This fundamental difference in target class (DNA structure vs. enzyme active site) makes SJ26 a unique tool for probing WNT1-specific transcription and its consequences [1].
| Evidence Dimension | Primary Molecular Target and Mechanism |
|---|---|
| Target Compound Data | G-quadruplex DNA in WNT1 promoter; stabilization and transcriptional repression |
| Comparator Or Baseline | LGK974 (Porcupine inhibitor), IWR-1 (Tankyrase inhibitor), PRI-724 (CBP/β-catenin interaction inhibitor) |
| Quantified Difference | Categorical difference in target class (DNA structure vs. enzyme/protein-protein interaction) |
| Conditions | Mechanism of action classification based on published studies [REFS-1, REFS-2, REFS-3] |
Why This Matters
This mechanistic difference is critical for scientific selection: researchers investigating WNT1-specific gene regulation or resistance to canonical Wnt inhibitors require a tool like SJ26, not a general Wnt pathway antagonist.
- [1] Chang LC, et al. Identification of a new class of WNT1 inhibitor: Cancer cells migration, G-quadruplex stabilization and target validation. Oncotarget. 2015 Dec 15;7(42):67986-68001. View Source
- [2] Liu J, et al. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974. Proc Natl Acad Sci U S A. 2013 Dec 10;110(50):20224-9. View Source
- [3] Chen B, et al. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer. Nat Chem Biol. 2009 Feb;5(2):100-7. View Source
